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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbaldehyde

Cat. No.: B1224647

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Benzene-1,3,5-tricarbaldehyde using
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The
document details the characteristic spectral data and provides comprehensive experimental
protocols for reproducible analysis.

Spectroscopic Data Summary

The structural identity and purity of Benzene-1,3,5-tricarbaldehyde can be unequivocally
confirmed through the analysis of its NMR and FTIR spectra. The key quantitative data are
summarized in the tables below.

1H NMR Data

The 'H NMR spectrum of Benzene-1,3,5-tricarbaldehyde is characterized by two distinct
singlets, corresponding to the aldehydic and aromatic protons. Due to the molecule's Cs
symmetry, all three aldehydic protons are chemically equivalent, as are the three aromatic
protons.
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Chemical Shift (5) in

Proton Type Multiplicity Integration
ppm

Aldehydic (-CHO) 10.15 Singlet 3H

Aromatic (Ar-H) 8.40 Singlet 3H

Note: Data reported in CDCls.[1]

*C NMR Data

The proton-decoupled 3C NMR spectrum displays three signals, corresponding to the three
unique carbon environments in the molecule: the carbonyl carbon of the aldehyde group, the
aromatic carbon attached to the aldehyde group, and the aromatic carbon situated between

two aldehyde groups.

Carbon Type Chemical Shift (d) in ppm
Aldehydic Carbonyl (C=0) 191.2
Aromatic Carbon (-C-CHO) 137.5
Aromatic Carbon (Ar-CH) 134.8

Note: Data reported in CDCls.[1]

FTIR Data

The FTIR spectrum of Benzene-1,3,5-tricarbaldehyde exhibits characteristic vibrational bands
that confirm the presence of the aldehyde functional groups and the aromatic ring.

Vibrational Mode Frequency (cm~1) Intensity
Aldehydic C-H Stretch ~2800 Medium
Carbonyl (C=0) Stretch ~1690 Strong
Aromatic C=C Stretch ~1600, ~1450 Medium-Strong
Aromatic C-H Bending ~800-900 Strong

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://www.benchchem.com/product/b1224647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1224647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Note: The exact peak positions can vary slightly depending on the sample preparation method.

[1]

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and FTIR
spectra of Benzene-1,3,5-tricarbaldehyde.

NMR Spectroscopy Protocol

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

Benzene-1,3,5-tricarbaldehyde (solid)

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

5 mm NMR tubes

Pipettes and glassware

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:

o Weigh approximately 10-20 mg of Benzene-1,3,5-tricarbaldehyde into a clean, dry vial.
o Add approximately 0.6-0.7 mL of deuterated solvent (CDCIls or DMSO-ds).

o Gently agitate the vial to ensure complete dissolution of the solid.

o Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR
tube to remove any particulate matter.

e Instrument Setup:
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o Insert the NMR tube into the spectrometer's spinner turbine.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:
o Set the spectral width to approximately 12 ppm.
o Use a standard 30° or 90° pulse sequence.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak (CDCls: d 7.26 ppm; DMSO-ds: 6
2.50 ppm).

e 13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.
o Set the spectral width to approximately 220 ppm.
o Use a proton-decoupled pulse sequence.

o Acquire a larger number of scans (typically 128 or more) due to the lower natural
abundance of 13C.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (CDClsz: 6 77.16 ppm; DMSO-ds: 6 39.52
ppm).

FTIR Spectroscopy Protocol (ATR Method)
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Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

Benzene-1,3,5-tricarbaldehyde (solid powder)

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Record a background spectrum of the empty ATR accessory. This will be automatically
subtracted from the sample spectrum to remove contributions from atmospheric COz and
water vapor.

e Sample Measurement:

o Place a small amount of Benzene-1,3,5-tricarbaldehyde powder onto the center of the
ATR crystal using a clean spatula.

o Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good
contact with the crystal.

o Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a
resolution of 4 cm~1.

e Cleaning:

o Retract the press arm and carefully remove the sample powder.
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o Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.qg.,
isopropanol) and allow it to dry completely.

Logical Workflow and Relationships

The characterization of Benzene-1,3,5-tricarbaldehyde follows a logical progression from
sample preparation to data acquisition and analysis, culminating in structural confirmation.

Sample Preparation
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on ATR Crystal
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Data Acquisition

FTIR Spectrum
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Characterization of Benzene-1,3,5-tricarbaldehyde: A
Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1224647#characterization-of-benzene-1-3-5-
tricarbaldehyde-using-nmr-and-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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